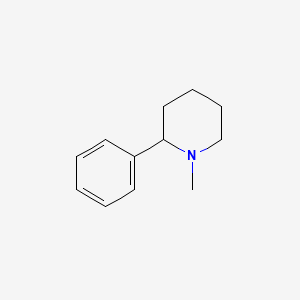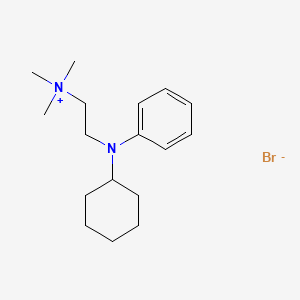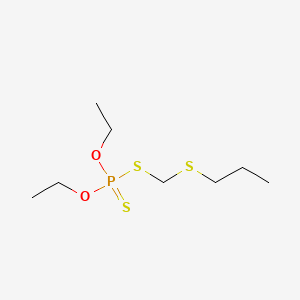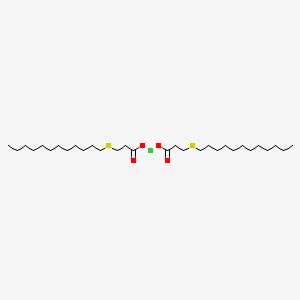
4H-1,2,4-Triazole, 4,4'-(1,2-diazenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is a compound with the molecular formula C4H4N8 and a molecular weight of 164.13 g/mol . This compound is known for its unique structure, which includes two triazole rings connected by a diazene linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- typically involves the reaction of amidrazones with trifluoroacetic anhydride under solvent-free conditions. This reaction leads to the formation of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization . Another method involves the use of ammonium molybdate and 1,4-benzenedicarboxylic acid as ligands to build functional coordination polymers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, ammonium molybdate, and 1,4-benzenedicarboxylic acid . Reaction conditions typically involve solvent-free environments or solvothermal conditions.
Major Products
The major products formed from these reactions include aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles and various coordination polymers with luminescent properties .
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- involves its interaction with specific molecular targets and pathways. For example, in coordination polymers, the compound forms complex structures with metal ions, leading to unique luminescent properties . In biological systems, the compound’s antitumor activity is attributed to its ability to interfere with cellular processes and induce cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4H-1,2,4-Triazole: This compound is similar in structure but has a phenyl group attached to the triazole ring.
4-(4H-1,2,4-Triazol-4-yl)benzoic Acid: This compound has a benzoic acid group attached to the triazole ring.
Uniqueness
4H-1,2,4-Triazole, 4,4’-(1,2-diazenediyl)bis- is unique due to its diazene linkage connecting two triazole rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
905143-08-0 |
|---|---|
Molekularformel |
C4H4N8 |
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
bis(1,2,4-triazol-4-yl)diazene |
InChI |
InChI=1S/C4H4N8/c1-5-6-2-11(1)9-10-12-3-7-8-4-12/h1-4H |
InChI-Schlüssel |
HYKRXUIBPGRUFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=CN1N=NN2C=NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)


![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)



![Disodium;1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B13734315.png)





